2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid
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Overview
Description
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid is a brominated aromatic compound with the molecular formula C18H9Br4NO3 and a molecular weight of 606.885 g/mol . This compound is characterized by its high bromine content and the presence of a naphthalene moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve the desired bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of organic semiconductors and other advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the naphthalene moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrabromo-6-(diallylcarbamoyl)benzoic acid: Similar in structure but with diallyl groups instead of the naphthalene moiety.
Tetrabromo-substituted naphthalenetetracarboxylic dianhydride: Another brominated aromatic compound used in organic semiconductors.
Uniqueness
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications.
Properties
CAS No. |
54914-90-8 |
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Molecular Formula |
C18H9Br4NO3 |
Molecular Weight |
606.9 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C18H9Br4NO3/c19-13-11(12(18(25)26)14(20)16(22)15(13)21)17(24)23-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,23,24)(H,25,26) |
InChI Key |
JWPBFQCSPZQAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O |
Origin of Product |
United States |
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